molecular formula C20H37NO B12000620 2-(8-Heptadecenyl)-2-oxazoline CAS No. 131269-10-8

2-(8-Heptadecenyl)-2-oxazoline

Cat. No.: B12000620
CAS No.: 131269-10-8
M. Wt: 307.5 g/mol
InChI Key: SOTODSFNXCLCGH-MDZDMXLPSA-N
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Description

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C20H37NO. It is characterized by a long hydrocarbon chain with a double bond and an oxazole ring.

Preparation Methods

The synthesis of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of heptadecenylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chain may also play a role in the compound’s ability to interact with cell membranes and other biological structures .

Comparison with Similar Compounds

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

    2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-thiazole: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.

    2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-imidazole:

The uniqueness of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

131269-10-8

Molecular Formula

C20H37NO

Molecular Weight

307.5 g/mol

IUPAC Name

2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+

InChI Key

SOTODSFNXCLCGH-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCO1

Origin of Product

United States

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